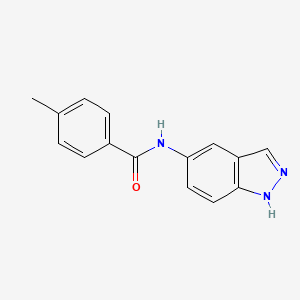

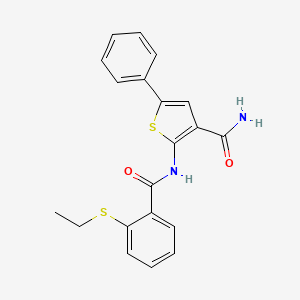

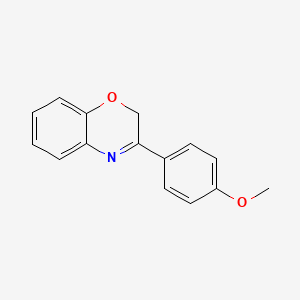

N-(1H-indazol-5-yl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1H-indazol-5-yl)-4-methylbenzamide” is a compound that contains an indazole moiety . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. For instance, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere have been reported .科学的研究の応用

JAK2 V617F Inhibitors

“N-(1H-indazol-5-yl)-4-methylbenzamide” could potentially be used in the development of JAK2 V617F inhibitors . The JAK2 V617F mutation is commonly associated with myeloproliferative neoplasms, and selective targeting of this mutant may be useful for treating various pathologies . The compound could be used to inhibit the activity of the V617F variant of JAK2 kinase .

Cancer Treatment

The compound could be used in the treatment of diseases related to the V617F variant of JAK2, including cancer . It could be used to treat a disease or a disorder associated with the expression or activity of the V617F variant of JAK2 kinase .

Pharmaceutical Compositions

“N-(1H-indazol-5-yl)-4-methylbenzamide” could be used in the formulation of pharmaceutical compositions . These compositions could comprise a compound of the formula, or a pharmaceutically acceptable salt thereof, and a pharmaceutically acceptable carrier .

Medicament Preparation

The compound could be used for the preparation of a medicament for use in any of the methods described in the patent . This includes inhibiting an activity of the V617F variant of JAK2 kinase and treating a disease or a disorder associated with the expression or activity of the V617F variant of JAK2 kinase .

Research and Development

“N-(1H-indazol-5-yl)-4-methylbenzamide” could be used in research and development activities. It could be used in the synthesis of new compounds, testing of biological activities, and development of new therapeutic agents .

Chemical Synthesis

The compound could be used as a starting material or intermediate in the synthesis of other chemical compounds . It could be used in the preparation of various derivatives and analogs .

将来の方向性

作用機序

Target of Action

The primary target of N-(1H-indazol-5-yl)-4-methylbenzamide A compound with a similar structure, n-1h-indazol-5-yl-2- (6-methylpyridin-2-yl)quinazolin-4-amine, is known to target the tgf-beta receptor type-1 . This receptor plays a crucial role in cell growth and differentiation .

Mode of Action

The exact mode of action of N-(1H-indazol-5-yl)-4-methylbenzamide Indazole-containing compounds have been found to exhibit a wide variety of biological properties, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

The specific biochemical pathways affected by N-(1H-indazol-5-yl)-4-methylbenzamide Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of N-(1H-indazol-5-yl)-4-methylbenzamide A related compound, n-hydroxypropenamides bearing indazole moieties, was found to have high absorption ability, low metabolic activity, and low toxicity, suggesting promising bioavailability .

Result of Action

The specific molecular and cellular effects of N-(1H-indazol-5-yl)-4-methylbenzamide Indazole derivatives have been found to display various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(1H-indazol-5-yl)-4-methylbenzamide The efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .

特性

IUPAC Name |

N-(1H-indazol-5-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)15(19)17-13-6-7-14-12(8-13)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHWXKOSPIBRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-5-yl)-4-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2584472.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)

![Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2584481.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584482.png)

![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)